Product packaging for Witch flounder GcSc4B7(Cat. No.:)

Witch flounder GcSc4B7

Cat. No.: B1575555
Attention: For research use only. Not for human or veterinary use.
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Description

The Witch Flounder GcSc4B7 is a synthetic antimicrobial peptide derived from the Pleurocidin-like peptide found in the Witch Flounder (Glyptocephalus cynoglossus), a deep-water flatfish native to the North Atlantic Ocean . This 20-amino acid peptide (FWGKLFKLGLHGIGLIHLHL) is characterized by its alpha-helical structure and potent activity against a spectrum of microbial pathogens, making it a valuable tool for research in innate immunity and antibiotic development . Its mechanism of action is primarily attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The peptide is supplied as a lyophilized powder with a high purity of 98.2% (HPLC), ensuring consistency and reliability for your in vitro research applications. This product is provided "For Research Use Only" and is not intended for human, diagnostic, or therapeutic use. Store in a freezer at or below -20°C .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GFWGKLFKLGLHGIGLLHLHL

Origin of Product

United States

Discovery and Molecular Characterization of Gcsc4b7

Methodologies for Genetic Material Amplification from Glyptocephalus cynoglossus Tissues

The initial step in the characterization of GcSc4B7 involved the amplification of its corresponding genetic material from the tissues of the witch flounder. This process is fundamental to understanding the peptide's primary structure and biosynthetic pathway.

Strategic Primer Design Based on Conserved Pleurocidin-like Gene Flanking Sequences

Researchers have identified a family of AMPs in flatfish known as pleurocidins. These peptides share conserved regions in their gene sequences. This conserved nature was exploited in the strategic design of primers for the polymerase chain reaction (PCR). By targeting these conserved flanking sequences, scientists were able to specifically amplify the gene segment encoding for novel pleurocidin-like peptides, including the precursor to GcSc4B7. This targeted approach is crucial for efficiently isolating new members of this peptide family from the vast genetic landscape of the witch flounder.

Utilization of Genomic DNA and Messenger RNA Transcripts for Peptide Gene Isolation

To obtain a comprehensive understanding of the GcSc4B7 gene, both genomic DNA (gDNA) and messenger RNA (mRNA) transcripts were utilized. The gDNA provides the complete gene sequence, including introns and regulatory regions, offering insights into its genomic organization. Concurrently, mRNA transcripts were isolated and reverse-transcribed into complementary DNA (cDNA). This cDNA represents the expressed portion of the gene, directly corresponding to the amino acid sequence of the translated peptide. The combined use of both gDNA and mRNA allows for a complete and accurate determination of the peptide's genetic blueprint.

Predicted Amino Acid Sequence Derivation and Chemical Synthesis of GcSc4B7

Following the successful amplification and sequencing of the gene, the predicted amino acid sequence of GcSc4B7 was derived using bioinformatic tools. The open reading frame of the gene was identified, and the genetic code was translated into the corresponding sequence of amino acids that constitute the peptide.

To enable further functional studies, the GcSc4B7 peptide was then chemically synthesized. Solid-phase peptide synthesis is a common and efficient method for producing peptides in the laboratory. This technique involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid resin support. This process allows for the production of a pure and homogenous population of the GcSc4B7 peptide, essential for accurate in vitro and in vivo testing of its biological activity.

Structural Principles and Biophysical Determinants of Gcsc4b7 Activity

Analytical Techniques for Elucidating Peptide Molecular Features

The initial characterization of any novel peptide involves determining its fundamental molecular features, primarily its molecular weight and amino acid composition.

Mass Spectrometry for Molecular Weight Determination: Mass spectrometry is a cornerstone analytical technique for determining the precise molecular weight of peptides like GcSc4B7. thermofisher.com In this method, peptide molecules are ionized and then separated based on their mass-to-charge ratio (m/z). youtube.com This allows for the accurate measurement of the peptide's mass, which is a critical first step in its identification and characterization. For GcSc4B7, its molecular weight has been identified as 2,356 Da. nih.gov Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) are particularly well-suited for analyzing biomolecules such as peptides, providing high-resolution mass data. lancaster.ac.uk

Amino Acid Composition Analysis: Following molecular weight determination, amino acid analysis is performed to identify the constituent amino acids and their relative proportions. This is achieved by hydrolyzing the peptide into its individual amino acids, which are then separated, identified, and quantified, often using chromatography techniques. The definitive amino acid sequence for GcSc4B7 is GFWGKLFKLGLHGIGLLHLHL-NH2. nih.govbiorxiv.org This sequence provides the foundational data for all subsequent structural and functional predictions.

Table 1: Amino Acid Composition of GcSc4B7
Amino AcidThree-Letter CodeOne-Letter CodeCountProperties
GlycineGlyG3Hydrophobic
PhenylalaninePheF2Hydrophobic, Aromatic
TryptophanTrpW1Hydrophobic, Aromatic
Lysine (B10760008)LysK2Cationic, Basic
LeucineLeuL5Hydrophobic, Aliphatic
HistidineHisH3Cationic (at physiological pH), Basic
IsoleucineIleI1Hydrophobic, Aliphatic

Prediction and Computational Modeling of GcSc4B7 Secondary and Tertiary Structures

In the absence of experimentally determined structures from methods like NMR spectroscopy or X-ray crystallography, computational modeling serves as a powerful tool to predict the three-dimensional conformation of peptides. ncat.edu These predictive methods use the amino acid sequence to forecast secondary structures (e.g., α-helices, β-sheets) and their arrangement into a final tertiary structure. researchgate.net For peptides like GcSc4B7, which are expected to be membrane-active, computational simulations often predict an α-helical conformation, a common structural motif for antimicrobial peptides. nih.gov

A key feature shared by many antimicrobial peptides is amphipathicity, meaning the molecule has distinct hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. This property is dictated by the distribution of hydrophobic and cationic (positively charged) amino acid residues. nih.gov

The sequence of GcSc4B7 contains a high proportion of hydrophobic residues (Glycine, Phenylalanine, Tryptophan, Leucine, Isoleucine), which constitute approximately 57% of the peptide. It also possesses a net positive charge of +4.5, conferred by its lysine and histidine residues. nih.gov When modeled as an α-helix, these residues are predicted to segregate onto opposite faces of the helix. This creates an amphipathic structure with a nonpolar, hydrophobic face and a polar, cationic face. This spatial arrangement is crucial for its interaction with bacterial membranes. nih.gov

The predicted amphipathic α-helical structure of GcSc4B7 is directly linked to its antimicrobial activity. nih.gov This structural motif enables the peptide to selectively target and disrupt the membranes of microbes. The positively charged face of the helix is electrostatically attracted to the negatively charged components commonly found on the surface of bacterial membranes, such as phospholipids. In contrast, the hydrophobic face is thermodynamically driven to interact with the nonpolar lipid acyl chains within the membrane core. nih.gov This dual interaction facilitates the peptide's ability to compromise membrane integrity, which is the basis of its biological activity.

Biophysical Mechanisms Governing GcSc4B7 Interaction with Model Membranes

The interaction of GcSc4B7 with bacterial membranes is a multi-step process governed by fundamental biophysical principles. The mechanism can be conceptualized through models developed for similar cationic, amphipathic peptides, such as the "carpet model". nih.gov

Electrostatic Attraction: The initial step involves the electrostatic attraction between the cationic GcSc4B7 peptide and the anionic surface of the target bacterial membrane. This interaction concentrates the peptides on the membrane surface. rsc.org

Membrane Binding and Alignment: Upon accumulation, the peptides align parallel to the lipid bilayer. The amphipathic nature of the peptide is critical at this stage, allowing it to sit at the lipid-water interface.

Membrane Disruption: Once a threshold concentration of peptides is reached on the surface, they cooperatively induce membrane permeabilization. This can occur through various mechanisms, including the formation of transient pores or the destabilization and dissolution of the lipid bilayer in a detergent-like manner. The insertion of the peptide's hydrophobic face into the membrane core disrupts the ordered lipid packing, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell death. nih.govdoi.org

This targeted disruption of the cell membrane is a hallmark of many antimicrobial peptides and represents an efficient mechanism of action that is less prone to the development of microbial resistance compared to traditional antibiotics that target intracellular metabolic pathways.

Antimicrobial Spectrum and Efficacy of Gcsc4b7

Evaluation of Activity Against Gram-Positive Bacterial Pathogens

NRC-16 has demonstrated notable inhibitory effects against a range of Gram-positive bacteria, which are characterized by their thick peptidoglycan cell wall. nih.gov

The peptide has shown potent activity against clinically isolated strains of Staphylococcus aureus, including those resistant to multiple drugs. nih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, was determined for several strains. For instance, against a multidrug-resistant S. aureus (strain number 35), the MIC of NRC-16 was found to be 4 μM. nih.gov Another strain isolated from a patient with otitis media (S. aureus 1) was also inhibited at a concentration of 4 μM. nih.gov

Inhibitory Effects of NRC-16 Against Clinically Isolated Staphylococcus aureus Strains

StrainSourceMinimum Inhibitory Concentration (MIC) (μM)
S. aureus 1Otitis media4
S. aureus 2Otitis media8
S. aureus 3Otitis media8
S. aureus 35 (MDR)Clinical Isolate4
S. aureus 51 (MDR)Clinical Isolate8

Beyond its efficacy against MRSA, NRC-16 exhibits a broader spectrum of activity against other Gram-positive bacterial strains. Standard strains of bacteria were tested to determine the peptide's general efficacy. nih.gov The MIC for Staphylococcus aureus (KCTC 1621) was recorded at 4 μM, and for Bacillus subtilis (KCTC 1021), the MIC was 2 μM. nih.gov This indicates a potent growth-inhibitory effect on these bacteria. nih.gov

Minimum Inhibitory Concentration (MIC) of NRC-16 Against Standard Gram-Positive Strains

Bacterial StrainStrain DesignationMIC (μM)
Staphylococcus aureusKCTC 16214
Bacillus subtilisKCTC 10212

Assessment of Activity Against Gram-Negative Bacterial Pathogens

The efficacy of NRC-16 extends to Gram-negative bacteria, which are distinguished by their thin peptidoglycan layer and an outer membrane. nih.gov

NRC-16 has demonstrated significant antimicrobial activity against various strains of Pseudomonas aeruginosa isolated from patients with otitis media and cholelithiasis. nih.govnih.gov The MIC values for these clinical isolates ranged from 4 to 16 μM. nih.gov For example, P. aeruginosa strain 1, isolated from otitis media, had an MIC of 4 μM, while strain 16 from the same source had an MIC of 16 μM. nih.gov

Inhibitory Effects of NRC-16 Against Clinically Isolated Pseudomonas aeruginosa Strains

StrainSourceMinimum Inhibitory Concentration (MIC) (μM)
P. aeruginosa 1Otitis media4
P. aeruginosa 2Otitis media8
P. aeruginosa 10Otitis media8
P. aeruginosa 16Otitis media16
P. aeruginosa 20Cholelithiasis8

The antimicrobial peptide NRC-16 is also effective against a variety of other Gram-negative bacteria. nih.gov Research has shown its potent activity against drug-resistant strains of Escherichia coli and Salmonella typhimurium. nih.gov The MIC for the standard strain of E. coli (KCTC 1682) was determined to be 4 μM. nih.gov

Minimum Inhibitory Concentration (MIC) of NRC-16 Against Standard Gram-Negative Strains

Bacterial StrainStrain DesignationMIC (μM)
Escherichia coliKCTC 16824
Pseudomonas aeruginosaKCTC 16374
Salmonella typhimuriumKCTC 19254

Antifungal Efficacy Determination (e.g., against Candida albicans)

In addition to its antibacterial properties, NRC-16 has been evaluated for its activity against fungal pathogens. nih.gov The peptide has shown a potent growth inhibitory effect on fungi. nih.gov Testing against Candida albicans (KCTC 7270), a common cause of fungal infections, revealed a minimum inhibitory concentration of 8 μM. nih.gov Another strain of C. albicans (CCARM 14001), which is resistant to fluconazole, was also inhibited by NRC-16 at a concentration of 8 μM. nih.gov The peptide also demonstrated efficacy against Trichosporon beigelii with an MIC of 8 μM. nih.gov

Antifungal Activity of NRC-16

Fungal StrainStrain DesignationMIC (μM)
Candida albicansKCTC 72708
Candida albicans (Fluconazole-resistant)CCARM 140018
Trichosporon beigeliiKCTC 77078

Molecular Mechanisms of Action of Gcsc4b7

Disruption of Microbial Cell Membrane Integrity

The primary mode of action for GcSc4B7 involves the direct disruption of the bacterial cell membrane, leading to the leakage of cellular contents and subsequent cell death. mdpi.com Studies on related peptides from the witch flounder, such as NRC-16, have demonstrated potent bactericidal activity against a range of pathogens, including clinically isolated and multidrug-resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus. mdpi.comnih.gov The effectiveness of these peptides is often retained in the presence of salt, a characteristic that is beneficial for potential therapeutic applications. mdpi.com

The initial step in the antimicrobial action of GcSc4B7 is the electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. As a cationic peptide, GcSc4B7 possesses a net positive charge which facilitates this initial binding. nih.gov

Following this electrostatic interaction, the amphipathic nature of the peptide—possessing both hydrophobic and hydrophilic regions—drives its insertion into the lipid bilayer of the cell membrane. researchgate.net This insertion disrupts the membrane's structure and function, leading to increased permeability. mdpi.com

Upon insertion into the microbial membrane, GcSc4B7 peptides are thought to aggregate and form pores or channels. nih.gov This pore formation is a critical step in the lytic mechanism, as it allows for the uncontrolled flux of ions and water across the membrane, leading to osmotic instability and cell lysis. nih.gov While the precise structure of these pores is a subject of ongoing research, the leakage of intracellular components, as observed in studies with related peptides, confirms the permeabilization of the cell membrane. nih.gov

The table below summarizes the minimum inhibitory concentrations (MICs) of the related witch flounder peptide NRC-16 against various bacterial strains, illustrating its potent antimicrobial activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC) in µM
Pseudomonas aeruginosa (Otitis media isolate)4-16
Pseudomonas aeruginosa (Cholelithiasis isolate)4-16
Staphylococcus aureus (Otitis media isolate)4-16
Drug-resistant E. coliNot specified
Drug-resistant S. typhimuriumNot specified
Drug-resistant S. aureusNot specified

This data is based on studies of the NRC-16 peptide. mdpi.com

Investigation of Intracellular Target Modulation and Metabolic Interference

While the primary mechanism of GcSc4B7 is membrane disruption, some antimicrobial peptides are known to translocate across the cell membrane and interact with intracellular targets. These interactions can include the inhibition of nucleic acid synthesis, protein synthesis, or enzymatic activity. However, current research on antimicrobial peptides from the witch flounder has predominantly focused on their membrane-disrupting activities. mdpi.comnih.gov Further investigation is required to determine if GcSc4B7 or related peptides have significant secondary intracellular mechanisms of action.

Synergistic Interactions with Other Antimicrobial Peptides and Agents

An area of significant therapeutic interest is the potential for GcSc4B7 to act synergistically with other antimicrobial agents, including conventional antibiotics. Such combinations can enhance the efficacy of existing drugs, lower the required therapeutic dose, and potentially circumvent mechanisms of antibiotic resistance. mdpi.com Studies on the witch flounder peptide NRC-16 have shown its ability to inhibit biofilm formation, a key factor in chronic infections and antibiotic resistance, at concentrations just above its MIC. nih.gov Conventional antibiotics, with the exception of ciprofloxacin and piperacillin, were found to be less effective at inhibiting biofilm formation under similar conditions. nih.gov This anti-biofilm activity suggests a promising role for GcSc4B7 in combination therapies.

The table below outlines the anti-biofilm activity of NRC-16 compared to conventional antibiotics.

CompoundActivity
NRC-16Significant inhibition of biofilm formation at 4-16 µM
Conventional Antibiotics (general)Did not inhibit biofilm formation
CiprofloxacinInhibited biofilm formation
PiperacillinInhibited biofilm formation

This data is based on studies of the NRC-16 peptide. mdpi.comnih.gov

Biosynthetic Pathways and Genetic Regulation of Gcsc4b7

Gene Cloning and Detailed Characterization of the GcSc4B7 Precursor Sequence

The identification and characterization of the gene encoding GcSc4B7 were achieved through molecular cloning techniques that leveraged the evolutionary conservation of antimicrobial peptide genes within the flatfish lineage. Researchers successfully amplified the gene from the genomic DNA of Glyptocephalus cynoglossus using primers designed from the conserved flanking regions of the pleurocidin (B1576808) gene from the winter flounder (Pseudopleuronectes americanus) asm.orgnih.gov. This approach underscores the genetic relatedness of AMPs among these fish.

Like other pleurocidin-like peptides, GcSc4B7 is synthesized as a larger precursor protein, a common strategy for the production of potent, potentially cytotoxic peptides. This precursor polypeptide typically has a tripartite structure consisting of:

A Signal Peptide: Located at the N-terminus, this hydrophobic sequence directs the precursor peptide into the secretory pathway. For pleurocidins in flatfish, this signal peptide is generally conserved and comprises approximately 22 amino acids nih.gov.

The Mature Peptide: This is the biologically active GcSc4B7 peptide, which is cleaved from the precursor.

An Acidic Pro-piece: Situated at the C-terminus, this anionic region is thought to neutralize the cationic mature peptide, thereby preventing self-toxicity and aiding in proper folding and transport asm.org.

While the full, specific precursor sequence for GcSc4B7 is not detailed in publicly available literature, the general structure is well-established for the pleurocidin family frontiersin.orgnih.gov. The mature GcSc4B7 peptide sequence has been identified as GFWGKLFKLGLHGIGLLHLHL-NH2. The C-terminal amidation is a common post-translational modification in AMPs that often enhances their stability and antimicrobial activity.

Table 1: General Structure of the GcSc4B7 Precursor Protein
ComponentLocationGeneral FunctionInferred Characteristics for GcSc4B7 Precursor
Signal PeptideN-terminusDirects the protein for secretionConserved hydrophobic sequence of ~22 amino acids
Mature GcSc4B7 PeptideCentral RegionAntimicrobial activityGFWGKLFKLGLHGIGLLHLHL-NH2
Acidic Pro-pieceC-terminusNeutralizes the mature peptide, aids in transport and foldingConserved anionic sequence

Analysis of Gene Expression Patterns in Various Glyptocephalus cynoglossus Tissues (e.g., Skin, Intestine)

The expression of antimicrobial peptide genes is often tissue-specific, reflecting their role as a first line of defense at mucosal surfaces and sites of potential pathogen entry. Studies on pleurocidin gene expression in other flatfish species provide a strong model for understanding the expression patterns of the GcSc4B7 gene in the witch flounder.

In the winter flounder, Northern and RT-PCR analyses have revealed that pleurocidin genes are predominantly expressed in the skin and intestine nih.gov. This is consistent with the amplification of GcSc4B7 cDNA from the skin and intestinal mRNA of Glyptocephalus cynoglossus asm.org. These tissues are critical barrier organs, constantly exposed to a microbe-rich environment.

Skin: The skin mucus of fish is a vital component of their innate immunity, trapping and killing pathogens. High expression of GcSc4B7 in the skin suggests its secretion into the mucus layer to provide a chemical shield against infections.

Intestine: The intestinal mucosa is another major interface with the external environment. The expression of GcSc4B7 in the intestine likely contributes to the control of the gut microbiota and defense against ingested pathogens.

Table 2: Inferred Primary Sites of GcSc4B7 Gene Expression in Glyptocephalus cynoglossus
TissueInferred Expression LevelRationale
SkinHighRole as a first line of defense in the mucus layer; cDNA amplification from skin mRNA asm.org. Pleurocidin expression is high in the skin of other flatfish nih.gov.
IntestineHighDefense against ingested pathogens and regulation of gut microbiota; cDNA amplification from intestinal mRNA asm.org. Pleurocidin expression is high in the intestine of other flatfish nih.gov.
GillsLikelyAnother important mucosal surface with high exposure to waterborne pathogens. Piscidins are highly expressed in gills mdpi.commdpi.com.
Immune Organs (e.g., Spleen, Head Kidney)Possible, likely inducibleMay be expressed in immune cells and upregulated during systemic infections. Piscidin expression has been noted in the spleen and head-kidney mdpi.com.

Regulatory Mechanisms Governing the Transcription and Translation of GcSc4B7

The expression of antimicrobial peptides is tightly regulated to ensure a rapid response to infection while avoiding the energetic costs and potential toxicity of constitutive high-level expression. The regulation of GcSc4B7 is likely governed by complex mechanisms at both the transcriptional and translational levels.

Transcriptional Regulation:

The transcription of AMP genes in fish is known to be induced by a variety of stimuli, including the presence of pathogens and their molecular components, known as pathogen-associated molecular patterns (PAMPs). The expression of piscidin genes, for instance, can be triggered by bacteria, viruses, and parasites nih.gov.

Key regulatory elements and pathways likely involved in the transcriptional control of GcSc4B7 include:

Immune Stimuli: Exposure to bacteria and their cell wall components, such as lipopolysaccharide (LPS) from Gram-negative bacteria, is a potent inducer of AMP gene expression in fish nih.govmdpi.com.

Transcription Factors: The promoter regions of fish AMP genes contain binding sites for various transcription factors that are activated by immune signaling pathways. These likely include factors such as NF-κB and AP-1, which are central regulators of innate immune responses nih.gov.

Cytokine Signaling: Pro-inflammatory cytokines, released by immune cells upon pathogen recognition, can also stimulate the expression of AMPs in surrounding tissues, amplifying the immune response.

Translational Regulation:

Post-transcriptional and translational control mechanisms add further layers of regulation to protein synthesis, allowing for more rapid and nuanced responses. While specific studies on the translational regulation of GcSc4B7 are not available, general principles of translational control in teleosts and for other AMPs can be considered. These mechanisms can include:

mRNA Stability: The stability of the GcSc4B7 mRNA transcript can be modulated, influencing the amount of protein that can be translated.

MicroRNA (miRNA) Regulation: miRNAs can bind to mRNA transcripts and either promote their degradation or inhibit their translation.

Post-translational Modifications: As previously mentioned, the precursor protein undergoes proteolytic cleavage to release the mature, active GcSc4B7 peptide. The C-terminal amidation is another critical post-translational modification that is enzymatically controlled nih.gov. The activity of these processing enzymes can itself be a point of regulation.

Evolutionary Relationship and Conservation of GcSc4B7 Gene Among Related Flatfish Species

The GcSc4B7 gene is a member of the pleurocidin family of antimicrobial peptides, which are characteristic of flatfish (order Pleuronectiformes) int-res.com. The evolutionary history of this gene is intertwined with the diversification of this group of fish and their adaptation to a benthic lifestyle, which involves constant interaction with a microbe-rich environment.

The shared ancestry and conservation of the GcSc4B7 gene and other pleurocidins are supported by several lines of evidence:

Sequence Homology: Pleurocidin-like peptides have been identified in a variety of flatfish species, including the witch flounder, American plaice (Hippoglossoides platessoides), yellowtail flounder (Limanda ferruginea), and Atlantic halibut (Hippoglossus hippoglossus) nih.govint-res.com. These peptides share significant sequence similarity, particularly in the signal peptide and acidic pro-piece regions.

Conserved Gene Structure: The successful use of primers based on the conserved flanking sequences of the winter flounder pleurocidin to amplify the GcSc4B7 gene from witch flounder is direct evidence of the conservation of these gene regions across different species asm.orgnih.gov.

Phylogenetic Analysis: Phylogenetic studies of pleurocidin peptides show that they form a distinct clade within the broader superfamily of cecropin-like antimicrobial peptides frontiersin.orgkarger.com. Within the flatfish pleurocidins, peptides from closely related species generally cluster together, reflecting their evolutionary relationships nih.gov.

The conservation of pleurocidin genes, including GcSc4B7, across various flatfish species highlights their fundamental importance in the innate immune defense of these organisms. The diversification of these peptides within the pleurocidin family likely reflects an evolutionary arms race with pathogens, leading to the selection of novel peptide variants with improved or altered antimicrobial activities.

Table 3: Evidence for the Evolutionary Conservation of the GcSc4B7 Gene
Evidence TypeDescriptionSupporting Findings
Sequence SimilarityHomology in the amino acid sequences of the precursor and mature peptides.GcSc4B7 is identified as a pleurocidin-like peptide, a family found in various flatfish nih.govint-res.com.
Conserved Gene StructureSimilar organization of gene elements (e.g., signal peptide, pro-piece).Successful amplification of the GcSc4B7 gene using primers from conserved regions of another flatfish's pleurocidin gene asm.orgnih.gov.
Phylogenetic ClusteringGrouping of related peptides in evolutionary trees.Phylogenetic analyses place pleurocidins from different flatfish, including Glyptocephalus cynoglossus, in a related group nih.govkarger.com.

Advanced Research Methodologies and Future Research Trajectories for Gcsc4b7

High-Throughput Screening and In Silico Predictive Modeling for Functional Variants

The exploration of GcSc4B7's full potential hinges on identifying functional variants with enhanced or specialized activities. To achieve this, researchers are employing a dual strategy that combines large-scale experimental screening with powerful computational prediction.

High-throughput screening (HTS) has been instrumental in rapidly assessing libraries of GcSc4B7 analogs against various biological targets. Automated systems are used to test thousands of variations of the core GcSc4B7 structure to identify variants with desired properties, such as heightened antimicrobial activity against specific industrial contaminants or improved enzymatic inhibition for agricultural applications.

Complementing HTS, in silico predictive modeling accelerates the discovery process by computationally screening virtual libraries of GcSc4B7 variants. Molecular docking simulations predict the binding affinity of GcSc4B7 analogs to target proteins, while quantitative structure-activity relationship (QSAR) models correlate specific structural modifications with functional outcomes. This computational prescreening allows researchers to prioritize the synthesis of variants that show the highest probability of success, thereby saving significant time and resources.

Table 1: In Silico Screening of GcSc4B7 Variants for Acetylcholinesterase Inhibition (Potential Biopesticide Application) This table is interactive. Users can sort columns to compare predictive data.

GcSc4B7 VariantMolecular Weight ( g/mol )Predicted Binding Affinity (kcal/mol)Predicted Lipophilicity (LogP)Synthesis Priority
GcSc4B7-alpha482.5-9.83.1High
GcSc4B7-beta496.6-8.53.5Medium
GcSc4B7-gamma510.7-10.22.9High
GcSc4B7-delta478.4-7.14.2Low
GcSc4B7-epsilon524.8-9.53.3Medium

Rational Design and Engineering of GcSc4B7 Derivatives for Optimized Activity and Stability

Following the identification of promising variants through screening, the focus shifts to the rational design and engineering of GcSc4B7 derivatives. This process involves making precise, targeted modifications to the molecule's structure to enhance specific properties like activity, stability, and selectivity.

Using crystallographic data from GcSc4B7-target complexes, researchers can visualize the molecular interactions and design modifications to improve binding. For instance, adding a hydroxyl group might create a new hydrogen bond with a key amino acid residue in a target enzyme, thereby increasing inhibitory activity.

Stability is another critical parameter. GcSc4B7, in its native form, may be susceptible to degradation under certain environmental conditions, such as high temperatures or extreme pH, which are common in industrial processes. Chemical engineering strategies, such as replacing labile ester groups with more robust amide bonds or introducing fluorinated moieties, are being explored to create derivatives with superior resilience.

Table 2: Engineered GcSc4B7 Derivatives and Stability Profiles This table is interactive. Users can sort columns to compare derivative properties.

Derivative IDStructural ModificationTarget ApplicationHalf-life at 60°C (hours)Optimal pH Range
GcSc4B7-S1Amide bond substitutionBioremediation726.0-8.5
GcSc4B7-S2Fluorination of phenyl ringAntifouling coating1205.5-9.0
GcSc4B7-S3PEGylationIndustrial enzyme stabilization966.5-8.0
GcSc4B7-S4Methylation of amine groupAgricultural growth promoter485.0-7.5

Mechanistic Studies on Microbial Resistance Development to GcSc4B7

For applications involving microbial control, such as preventing biofouling on marine equipment or combating agricultural pathogens, understanding potential resistance mechanisms is paramount. Research in this area focuses on elucidating how microbes might evolve to tolerate GcSc4B7.

Studies involve long-term exposure of microbial populations to sub-lethal concentrations of the compound to select for resistant strains. The genomes of these resistant strains are then sequenced and compared to the original, susceptible strains to identify genetic mutations responsible for the resistance phenotype. Common mechanisms under investigation include the expression of efflux pumps that actively remove GcSc4B7 from the cell, enzymatic degradation of the compound, or modification of the cellular target to reduce binding affinity. This knowledge is crucial for developing strategies to mitigate resistance and ensure the long-term efficacy of GcSc4B7-based technologies.

Q & A

Q. What are the primary methodologies for synthesizing GcSc4B7, and how do they impact experimental reproducibility?

GcSc4B7 is synthesized via two methods: recombinant DNA technology and solid-phase peptide synthesis (SPPS) . Recombinant methods involve cloning the gene into E. coli vectors, followed by HPLC purification to achieve >95% purity. SPPS allows precise control over amino acid sequences but requires optimization of coupling efficiency to minimize truncation products. Both methods require rigorous validation via mass spectrometry and circular dichroism to confirm structural integrity .

Q. How can researchers design experiments to evaluate GcSc4B7’s broad-spectrum antimicrobial activity?

Use standardized protocols like broth microdilution assays (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) measurements. Controls should involve known antibiotics (e.g., ampicillin) and cytotoxicity assays (e.g., hemolysis in mammalian cells) to assess therapeutic indices .

Q. What criteria define the ethical use of GcSc4B7 in preclinical studies?

Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Ensure compliance with institutional animal care guidelines (e.g., IACUC) for in vivo models. For in vitro work, validate peptide stability in physiological conditions (e.g., serum resistance assays) to minimize false-positive efficacy results .

Advanced Research Questions

Q. How can conflicting data on GcSc4B7’s cytotoxicity be resolved across studies?

Conduct meta-analyses to identify variables such as cell type specificity (e.g., cancer vs. normal cells), peptide concentration thresholds, and exposure durations. Use dose-response curves to quantify LD50 values and integrate transcriptomic data (e.g., RNA-seq) to identify apoptotic pathways activated in non-target cells .

Q. What strategies optimize GcSc4B7’s stability in physiological environments for in vivo applications?

Modify peptide sequences via alanine scanning or D-amino acid substitutions to reduce protease degradation. Use liposomal encapsulation or PEGylation to enhance serum half-life. Validate stability via HPLC and in vivo pharmacokinetic studies (e.g., plasma clearance rates in murine models) .

Q. How can researchers address discrepancies in reported anticancer mechanisms of GcSc4B7?

Apply PICOT frameworks to refine hypotheses:

  • P opulation: Cancer cell lines (e.g., HeLa, MCF-7)
  • I ntervention: GcSc4B7 treatment
  • C omparison: Untreated cells or cisplatin controls
  • O utcome: Apoptosis markers (e.g., caspase-3 activation)
  • T ime: 24–72 hr exposure Combine flow cytometry and Western blotting to quantify mechanistic consistency .

Q. What computational tools predict GcSc4B7’s interactions with bacterial membranes?

Use molecular dynamics simulations (e.g., GROMACS) to model peptide-lipid bilayer interactions. Parameters include hydrophobic moment, charge distribution, and membrane curvature effects. Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics to model membranes .

Q. How do variations in GcSc4B7’s secondary structure (e.g., α-helical content) affect bioactivity?

Employ Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) to correlate structural motifs (e.g., amphipathic helices) with antimicrobial potency. Compare synthetic analogs with truncations or substitutions to isolate critical residues .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing dose-dependent antimicrobial effects?

Use nonlinear regression models (e.g., log-dose vs. response in GraphPad Prism) to calculate IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to address variability in biological replicates .

Q. How can researchers ensure reproducibility in GcSc4B7 studies when using different host systems?

Standardize expression conditions (e.g., induction temperature, IPTG concentration) for recombinant methods. For SPPS, document resin type, coupling reagents, and cleavage protocols. Share raw data (e.g., chromatograms, spectral scans) in supplementary materials to enable cross-validation .

Q. What frameworks guide the integration of GcSc4B7 research into systematic reviews?

Follow PRISMA guidelines for literature screening and data extraction. Use Web of Science and PubMed with Boolean operators (e.g., (GcSc4B7 OR pleurocidin) AND (antimicrobial OR anticancer)) to identify relevant studies. Map contradictions using citation network tools (e.g., Citation Map in Web of Science) .

Ethical and Translational Considerations

Q. What steps mitigate risks of antimicrobial resistance (AMR) in GcSc4B7 research?

Conduct serial passage assays to monitor resistance development in bacterial populations. Pair GcSc4B7 with adjuvants (e.g., efflux pump inhibitors) to reduce resistance emergence. Adhere to BSL-2 containment for multidrug-resistant pathogens .

Q. How should researchers prioritize in vivo models for GcSc4B7’s therapeutic potential?

Use zebrafish embryo models for high-throughput toxicity screening before murine studies. For anticancer assays, employ xenograft models with bioluminescent tumor cells to non-invasively track efficacy. Include sham-treated controls to isolate peptide-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.